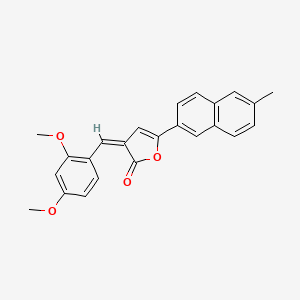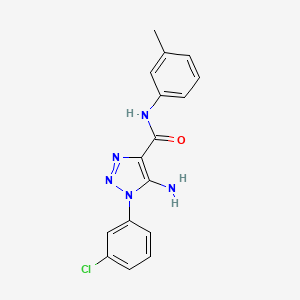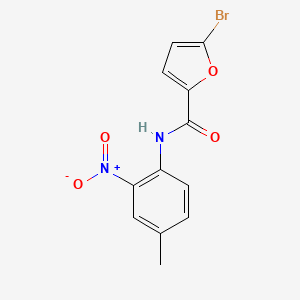
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DMNQ is an electron acceptor that can transfer electrons from other molecules, making it a useful tool for studying biological processes that involve electron transfer.
Mechanism of Action
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone acts as an electron acceptor, accepting electrons from other molecules and transferring them to oxygen to form ROS. This process can lead to the activation of signaling pathways that regulate cell growth, differentiation, and death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. These effects include the induction of oxidative stress, the activation of cell signaling pathways, and the modulation of mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone in lab experiments is its ability to induce oxidative stress in cells, which can be useful for studying the effects of oxidative stress on cellular processes. However, this compound can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone. One area of interest is the development of new drugs that target the electron transfer pathways that this compound affects. Additionally, researchers may investigate the use of this compound in the treatment of diseases that involve oxidative stress, such as cancer and neurodegenerative disorders. Finally, new methods for synthesizing this compound and related compounds may be developed to improve their utility in scientific research.
Synthesis Methods
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone can be synthesized through a multi-step process that involves the condensation of 2,4-dimethoxybenzaldehyde and 6-methyl-2-naphthol, followed by oxidation and cyclization to form the final product.
Scientific Research Applications
3-(2,4-dimethoxybenzylidene)-5-(6-methyl-2-naphthyl)-2(3H)-furanone has been used extensively in scientific research to study a variety of biological processes, including oxidative stress, mitochondrial function, and cell signaling pathways. This compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS) in cells, which can lead to cell death and damage to cellular components such as DNA and proteins.
properties
IUPAC Name |
(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-15-4-5-17-11-19(7-6-16(17)10-15)23-13-20(24(25)28-23)12-18-8-9-21(26-2)14-22(18)27-3/h4-14H,1-3H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVHHHCIGZRADD-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=C(C=C(C=C4)OC)OC)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=C(C=C(C=C4)OC)OC)/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5015319.png)


![4-{[(4-bromophenyl)thio]methyl}-N-(4-methoxyphenyl)benzamide](/img/structure/B5015353.png)

![methyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5015364.png)
![4-ethoxy-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5015377.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5015383.png)
![1-(2,3-dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5015389.png)

![isopropyl 4-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B5015399.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5015401.png)
![N-{4-[(ethylamino)sulfonyl]-2-fluorophenyl}benzamide](/img/structure/B5015412.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5015418.png)